2,5,5-trimethylhexanoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5,5-trimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZXLILUCNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474943 | |
| Record name | 2,5,5-trimethylhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53705-45-6 | |
| Record name | 2,5,5-trimethylhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,5-Trimethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolism of 2,5,5-Trimethylhexanoic Acid in Biological Systems
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of 2,5,5-trimethylhexanoic acid (TMHA), a branched-chain carboxylic acid. Due to the limited direct research on TMHA metabolism, this document synthesizes information from the metabolism of structurally analogous compounds to postulate its metabolic fate in biological systems. We delve into the probable enzymatic processes, including phase I and phase II reactions, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to investigate its biotransformation. This guide is intended to be a foundational resource, fostering further research into the pharmacokinetics and toxicological profile of this compound.
Introduction to this compound
This compound (TMHA) is a nine-carbon branched-chain fatty acid. Its chemical structure, characterized by methyl groups at positions 2 and 5, presents unique challenges to the standard metabolic machinery of biological systems. While structurally related to naturally occurring fatty acids, the branching pattern, particularly the quaternary carbon at position 5, suggests that its metabolism may deviate from the typical beta-oxidation pathway. Understanding the metabolic fate of TMHA is crucial for assessing its potential physiological effects, toxicological risks, and pharmacokinetic profile, particularly in the context of drug development where such branched structures are sometimes incorporated.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 27971-09-1 |
| Appearance | Colorless liquid |
| Boiling Point | ~235 °C |
| LogP | ~3.2 |
Postulated Metabolic Pathways of this compound
Given the structural features of TMHA, its metabolism is likely to involve a combination of fatty acid oxidation pathways, modified to accommodate the methyl branches. The primary hindrance to direct beta-oxidation is the methyl group at the alpha-carbon (position 2). Therefore, alternative initial steps are necessary.
Alpha-Oxidation: The Initial Step
The presence of a methyl group on the α-carbon sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, a key enzyme in beta-oxidation.[1][2] Therefore, it is highly probable that TMHA first undergoes alpha-oxidation . This process removes one carbon from the carboxyl end, shifting the methyl group to the beta-position in the resulting molecule.[3]
The key steps in the alpha-oxidation of TMHA are likely:
-
Activation to Acyl-CoA: TMHA is first activated to its coenzyme A (CoA) thioester, 2,5,5-trimethylhexanoyl-CoA, by an acyl-CoA synthetase.[4][5]
-
Hydroxylation: A dioxygenase hydroxylates the α-carbon to form 2-hydroxy-2,5,5-trimethylhexanoyl-CoA.
-
Decarboxylation: A lyase cleaves the C1-C2 bond, releasing the original carboxyl group as CO₂ and forming 4,4-dimethylpentanal.
-
Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to yield 4,4-dimethylpentanoic acid.
This resulting C8 branched-chain fatty acid can then potentially enter the beta-oxidation pathway.
Beta-Oxidation of the Alpha-Oxidation Product
Once 4,4-dimethylpentanoic acid is formed, it can undergo a modified beta-oxidation. However, the gem-dimethyl group at position 4 will again block a full cycle of beta-oxidation. It is likely that one round of beta-oxidation can occur, yielding acetyl-CoA and 2,2-dimethylpropanoic acid (pivalic acid). Pivalic acid is known to be poorly metabolized and is primarily excreted unchanged or as its carnitine conjugate.
Omega-Oxidation: An Alternative Pathway
Omega-oxidation is another plausible metabolic route for TMHA, acting as an alternative or complementary pathway to alpha- and beta-oxidation.[6][7] This pathway involves the oxidation of the terminal methyl group (ω-carbon).[8][9] The key enzymes in this process are from the cytochrome P450 family (CYP4 family).[10][11]
The proposed steps for omega-oxidation of TMHA are:
-
Hydroxylation: A CYP450 monooxygenase hydroxylates one of the terminal methyl groups of TMHA to form 2,5,5-trimethyl-6-hydroxyhexanoic acid.
-
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of 2,5,5-trimethylhexanedioic acid.
This dicarboxylic acid is more water-soluble and can be more readily excreted in the urine.[8]
Phase II Conjugation
The carboxyl group of TMHA and its acidic metabolites can undergo phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body.[12][13] The most likely conjugation reactions are:
-
Glucuronidation: Formation of an acyl-glucuronide by UDP-glucuronosyltransferases (UGTs).
-
Amino Acid Conjugation: Conjugation with amino acids such as glycine or glutamine.
It is also possible that the hydroxylated metabolites formed during omega-oxidation can undergo glucuronidation or sulfation.
Diagram of Postulated Metabolic Pathways
Caption: Postulated metabolic pathways of this compound.
Key Enzymes in this compound Metabolism
The metabolism of TMHA is expected to be catalyzed by a variety of enzymes primarily located in the liver.
Table 2: Potential Enzymes Involved in TMHA Metabolism
| Metabolic Step | Enzyme Class | Subcellular Location |
| Activation | Acyl-CoA Synthetases | Mitochondria, Peroxisomes, ER |
| Alpha-Oxidation | Dioxygenases, Lyases | Peroxisomes |
| Beta-Oxidation | Dehydrogenases, Hydratases, Thiolases | Mitochondria, Peroxisomes |
| Omega-Oxidation | Cytochrome P450 (CYP4 family) | Endoplasmic Reticulum (ER) |
| Phase II Conjugation | UDP-Glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (ER) |
| Amino Acid N-acyltransferases | Mitochondria |
Experimental Methodologies for Studying Metabolism
To elucidate the actual metabolic pathways of TMHA, a combination of in vitro and in vivo studies is essential.
In Vitro Metabolism Studies using Liver Microsomes
In vitro studies with liver microsomes are a valuable tool for identifying phase I metabolites, particularly those formed by cytochrome P450 enzymes.[14][15][16]
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; final protein concentration 0.5-1.0 mg/mL) and phosphate buffer (pH 7.4).
-
Add TMHA (from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is <1%). A range of concentrations should be tested to assess concentration-dependent metabolism.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For control incubations, add buffer instead of the NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the disappearance of the parent compound (TMHA) and the formation of metabolites using LC-MS/MS or GC-MS.
-
Diagram of In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies of TMHA.
In Vivo Metabolism Studies in Animal Models
In vivo studies, typically in rodents, are necessary to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of TMHA.[17]
-
Animal Dosing:
-
Administer TMHA to a group of rats (e.g., Sprague-Dawley or Wistar) via a relevant route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle only.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood samples can also be collected at various time points to determine the pharmacokinetic profile of TMHA and its metabolites.
-
-
Sample Processing:
-
Urine: Centrifuge to remove any particulate matter. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
-
Feces: Homogenize with a suitable solvent and extract the compounds of interest.
-
Plasma/Serum: Separate from whole blood by centrifugation. Precipitate proteins with an organic solvent.
-
-
Metabolite Extraction:
-
Perform liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS or GC-MS to identify and quantify TMHA and its metabolites.
-
Analytical Techniques for Metabolite Analysis
The identification and quantification of TMHA and its metabolites require sensitive and specific analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18][19] Carboxylic acids like TMHA and its metabolites require derivatization to increase their volatility. A common derivatization method is trimethylsilylation (TMS) , which converts the acidic proton to a TMS group.[18]
-
Sample Preparation:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Program the oven temperature to separate the analytes.
-
Acquire mass spectra in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific and is well-suited for the analysis of non-volatile and thermally labile compounds, including conjugated metabolites. Derivatization is generally not required.
-
Sample Preparation:
-
Reconstitute the dried extract in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids.
-
For metabolite identification, perform full scan and product ion scan experiments.
-
For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion to fragment ion transition for each analyte.
-
Data Interpretation and Pharmacokinetic Analysis
The data obtained from these studies will allow for:
-
Metabolite Identification: By comparing the mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.
-
Metabolic Pathway Elucidation: By identifying the structures of the metabolites, the metabolic pathways can be pieced together.
-
Pharmacokinetic Parameter Calculation: The concentration-time data from in vivo studies can be used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[20]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Conclusion and Future Research Directions
The metabolism of this compound is likely a complex process involving multiple enzymatic pathways due to its branched structure. This guide provides a scientifically-grounded framework for initiating research in this area. Future studies should focus on:
-
Confirming the postulated metabolic pathways using radiolabeled TMHA.
-
Identifying the specific enzymes (e.g., CYP isoforms) involved in its metabolism using recombinant enzymes or specific inhibitors.
-
Investigating potential species differences in metabolism.
-
Evaluating the pharmacological and toxicological activities of the identified metabolites.
By systematically applying the methodologies outlined in this guide, the scientific community can build a comprehensive understanding of the biological fate of this compound, which is essential for its safe and effective use in various applications.
References
-
“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]
-
17.2: Oxidation of Fatty Acids. (2026). Biology LibreTexts. [Link]
-
Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. (2024). Obesity Reviews. [Link]
-
Alpha oxidation. Wikipedia. [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021). International Journal of Molecular Sciences. [Link]
-
Omega oxidation. Wikipedia. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). Metabolites. [Link]
-
Pharmacokinetics and metabolism of xenobiotics. Université catholique de Louvain. [Link]
-
A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. (2020). Journal of Biological Chemistry. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
Fatty Acid beta-Oxidation. AOCS. [Link]
-
Alterations in xenobiotic metabolism in the long-lived Little mice. (2012). Aging Cell. [Link]
-
Xenobiotic metabolizing enzyme activities in rat, mouse, monkey, and human testes. (1998). Drug Metabolism and Disposition. [Link]
-
Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. (2017). JJ Medicine. [Link]
-
Omega Oxidation of Fatty Acids. BYJU'S. [Link]
-
“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Pharmaceutics. [Link]
-
Alpha Oxidation: Location, Pathway, Steps, Significance. (2023). Microbe Notes. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. (2015). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. (2023). The FEBS Journal. [Link]
-
Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. (2007). Journal of the American Oil Chemists' Society. [Link]
-
Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2019). Frontiers in Environmental Science. [Link]
-
Branched- Chain Fatty Acids and Obesity: A Narrative Review. (2025). Nutrition Reviews. [Link]
-
Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]
-
Phytanic acid alpha-oxidation, new insights into an old problem: a review. (2002). Biochimica et Biophysica Acta. [Link]
-
Oxidation of Branched-Chain Fatty Acids. PubChem. [Link]
-
Coordinated Changes in Xenobiotic Metabolizing Enzyme Gene Expression in Aging Male Rats. (2009). Toxicological Sciences. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
The biological significance of ω-oxidation of fatty acids. (2003). Archives of Pharmacal Research. [Link]
-
Xenobiotic Metabolism: A View through the Metabolometer. (2010). Chemical Research in Toxicology. [Link]
-
The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase. (2005). Proceedings of the National Academy of Sciences. [Link]
-
Fatty Acid Alpha-oxidation and its Clinical Correlation. (2023). Journal of Nepal Medical Association. [Link]
-
Cytochromes P450 and metabolism of xenobiotics. (2004). Bratislavské lekárske listy. [Link]
-
Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. [Link]
-
Acyl-CoA Metabolism and Partitioning. (2014). Biochimica et Biophysica Acta. [Link]
-
Branched Chain Amino Acids: Beyond Nutrition Metabolism. (2021). International Journal of Molecular Sciences. [Link]
-
Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. (2015). Annual Review of Pharmacology and Toxicology. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. [Link]
-
The α-oxidation process on the β-branched chain fatty acid (phytanic... (2018). ResearchGate. [Link]
-
Metabolism of Xenobiotics. Harper's Illustrated Biochemistry, 31e. [Link]
-
Long-chain-fatty-acid—CoA ligase. Wikipedia. [Link]
-
Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. (2007). Biochemical Society Transactions. [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2005). Journal of the Science of Food and Agriculture. [Link]
-
Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. (2014). The Journal of Nutrition. [Link]
-
Biochemistry, Fatty Acid Oxidation. (2023). StatPearls. [Link]
Sources
- 1. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 12. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. uclouvain.be [uclouvain.be]
An In-depth Technical Guide on the Discovery and Isolation of Novel Branched-Chain Fatty Acids
<-3a--22_in-depth_technical_guide_on_the_discovery_and_isolation_of_novel_branched-chain_fatty_acids_--22_>
Introduction: Unveiling the Complexity of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more alkyl branches along their aliphatic chain.[1][2] While less ubiquitous than their straight-chain counterparts, BCFAs play critical and diverse roles in biological systems. They are integral components of microbial cell membranes, influencing fluidity and environmental adaptation.[3] In humans, BCFAs are found in various tissues and fluids, including the skin, adipose tissue, and milk, and are increasingly recognized for their potent bioactive properties.[3][4] Emerging research has implicated BCFAs in a range of physiological processes, from modulating inflammation and metabolic disorders to exhibiting anticancer activities.[4] This growing body of evidence underscores the importance of discovering and isolating novel BCFAs to fully elucidate their biological functions and therapeutic potential.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and strategic considerations for the discovery and isolation of novel BCFAs. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and scientifically sound approach.
Part 1: The Genesis of Discovery - Biosynthesis and Natural Sources
A foundational understanding of BCFA biosynthesis is paramount to predicting their occurrence and designing effective discovery strategies. In many bacteria, the synthesis of iso and anteiso BCFAs initiates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[5] These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form the primers for fatty acid synthesis.[5]
Humans also possess the capacity for endogenous BCFA synthesis, particularly in the sebaceous and meibomian glands.[4] However, dietary intake from sources rich in BCFAs, such as dairy products and ruminant meats, is considered a primary contributor to the body's BCFA pool.[4]
Caption: Bacterial biosynthesis of iso- and anteiso-BCFAs from branched-chain amino acids.
Part 2: A Strategic Framework for Isolation and Purification
The successful isolation of novel BCFAs hinges on a multi-step workflow that systematically enriches and purifies these molecules from complex biological matrices. The choice of techniques at each stage is critical and should be guided by the physicochemical properties of the target BCFAs and the nature of the starting material.
Initial Lipid Extraction: Liberating the Target
The first crucial step is the efficient extraction of total lipids from the biological sample. The selection of the extraction method is dictated by the sample matrix and the polarity of the target lipids.
| Extraction Method | Advantages | Limitations | Optimal Applications |
| Folch Method | High recovery of a broad range of lipids. | Use of toxic chlorinated solvents. | General-purpose lipidomics from tissues and cells. |
| Bligh-Dyer Method | Reduced solvent volume compared to Folch. | Still utilizes chloroform. | Similar to Folch, suitable for various biological samples. |
| Methyl-tert-butyl ether (MTBE) | Less toxic than chloroform, efficient for non-polar lipids. | May have lower recovery for some polar lipids. | High-throughput lipidomics, safer alternative. |
Protocol: A Validated Approach to Total Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until further analysis.
Self-Validation: To ensure quantitative extraction, a known amount of an internal standard, such as a commercially available odd-chain or isotopically labeled fatty acid, should be added to the sample prior to homogenization. Recovery of this standard is then monitored in the final extract.
Saponification and Derivatization: Preparing for Analysis
For the analysis of total fatty acid composition, lipids are often saponified (hydrolyzed) to release free fatty acids. These are then typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic properties.
Protocol: Transesterification to FAMEs
-
Reaction Mixture: To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Heat the mixture at 80°C for 1 hour.
-
Extraction: After cooling, add hexane and water to the mixture and vortex.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Washing: Wash the hexane layer with water to remove any residual acid.
-
Drying: Dry the FAMEs solution over anhydrous sodium sulfate and concentrate under nitrogen.
Causality: The methylation of the carboxylic acid group reduces the polarity of the fatty acids and increases their volatility, which is essential for gas chromatography (GC) analysis.
Chromatographic Fractionation: The Path to Purity
Chromatography is the cornerstone of BCFA isolation. A combination of techniques is often necessary to achieve the desired level of purity.
-
Solid-Phase Extraction (SPE): SPE is an excellent initial step for fractionating the total lipid extract into different lipid classes. This can help to remove interfering compounds and enrich for the fatty acid fraction.
-
Low-Temperature Crystallization: This technique can be used to separate fatty acids based on their melting points.[6] However, it can be challenging to achieve high purity with complex mixtures due to the mutual solubility of different fatty acids.[6]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the fine separation of BCFAs. Chiral columns have shown promise in separating iso and anteiso isomers.[1][3]
-
Gas Chromatography (GC): Preparative GC can be used to isolate individual BCFAs in high purity, although the sample capacity is limited.
Caption: A generalized workflow for the isolation of novel branched-chain fatty acids.
Part 3: Structural Elucidation - The Analytical Arsenal
Once a putative novel BCFA has been isolated, a suite of analytical techniques is employed to definitively determine its structure.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse
GC-MS is the most common and powerful technique for the analysis of BCFAs.[1] The retention time of a FAME on a GC column provides information about its chain length and degree of branching, while the mass spectrum provides information about its molecular weight and fragmentation pattern.
-
Electron Ionization (EI): EI-MS provides characteristic fragmentation patterns that can help to identify the position of the methyl branch.
-
Chemical Ionization (CI): CI-MS is a softer ionization technique that often results in a more abundant molecular ion, aiding in the determination of the molecular weight.[7] Recent advances in CI-MS have shown uniform responses for different FAMEs, potentially eliminating the need for individual standards for quantification.[7]
Data Presentation: Typical GC Retention of BCFA Isomers
On a standard non-polar GC column, the elution order of fatty acid isomers is typically: anteiso < iso < straight-chain.
| Fatty Acid | Typical Retention Time (min) |
| anteiso-C15:0 | 12.5 |
| iso-C15:0 | 12.8 |
| n-C15:0 | 13.2 |
| anteiso-C17:0 | 16.3 |
| iso-C17:0 | 16.6 |
| n-C17:0 | 17.1 |
Note: Retention times are illustrative and will vary depending on the specific GC column and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
While GC-MS can provide strong evidence for the structure of a BCFA, NMR spectroscopy is often required for unambiguous structural elucidation, particularly for complex or unusual branching patterns.[8][9]
-
¹H NMR: Provides information about the different types of protons in the molecule, such as those in methyl groups, methylene chains, and adjacent to the carboxyl group.[8]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.
Trustworthiness: The combination of GC-MS and NMR data provides a self-validating system for structural determination. The molecular weight and fragmentation pattern from MS must be consistent with the structure determined by NMR.
Part 4: Biological Significance and Therapeutic Horizons
The discovery of novel BCFAs is not merely an academic exercise; it opens doors to understanding their roles in health and disease and exploring their potential as therapeutic agents.
-
Anti-inflammatory and Anti-cancer Properties: In vitro studies have demonstrated that certain BCFAs, such as iso-15:0, can inhibit the growth of various cancer cell lines and possess anti-inflammatory properties.[4]
-
Metabolic Regulation: BCFAs are involved in the regulation of lipid and glucose metabolism.[10][11] For example, phytanic acid, a multi-methyl BCFA, is a potent agonist of PPAR-α, a key regulator of fatty acid oxidation.[4]
-
Gut Health: BCFAs are produced by the gut microbiota and can influence gut health and immune function.[10]
The continued exploration of the biological activities of novel BCFAs is a promising area for drug discovery and development.
Conclusion: Charting the Future of BCFA Research
The field of BCFA research is ripe with opportunity. Advances in analytical technologies, particularly in mass spectrometry and NMR, are enabling the identification and characterization of ever more complex and low-abundance BCFAs.[2][12][13] A systematic and scientifically rigorous approach to their discovery and isolation, as outlined in this guide, is essential for unlocking their full potential. By combining a deep understanding of their biosynthesis with a strategic application of modern analytical techniques, researchers can continue to expand our knowledge of this fascinating class of molecules and pave the way for novel therapeutic interventions.
References
-
Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients. [Link]
-
Fu, X., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Ran-Ressler, R. R., et al. (2014). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. [Link]
-
Duan, Y., et al. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology. [Link]
- Ha, J. H. (1988).
-
O'Dea, K., et al. (1990). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. Journal of Biological Chemistry. [Link]
-
Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]
-
Chifici, M. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]
-
Mann, G., et al. (2021). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. [Link]
-
Wiley Science and Engineering Content Hub. (n.d.). Advancements in Multiomics and Lipidomic Analysis. [Link]
-
Obvintseva, O., & Erimbetov, K. (2020). The role and metabolic functions of the branched-chain amino acids: a review. E3S Web of Conferences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 13. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
An In-depth Technical Guide to the Structural Elucidation of 2,5,5-Trimethylhexanoic Acid Isomers
Introduction: The Criticality of Isomer Differentiation in Scientific Research and Drug Development
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural determination of 2,5,5-trimethylhexanoic acid and its key isomers. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), offering not just protocols, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data. Furthermore, we will address the crucial aspect of stereochemistry, outlining methods for the separation and identification of enantiomers where applicable.
The Isomeric Landscape of Trimethylhexanoic Acid
The molecular formula C9H18O2 encompasses a variety of structural isomers of trimethylhexanoic acid. For the purpose of this guide, we will focus on three prominent examples to illustrate the principles of their differentiation:
-
This compound: The target compound, featuring methyl groups at the alpha and gamma positions relative to the carboxyl group.
-
3,5,5-Trimethylhexanoic Acid: A common industrial chemical, often found in lubricants and plasticizers.[1]
-
2,2,5-Trimethylhexanoic Acid: Another structural isomer with a quaternary carbon at the alpha position.[2]
A critical first step in the elucidation process is to assess the potential for chirality. A chiral center is a carbon atom attached to four different groups.
-
This compound: The carbon at position 2 is attached to a hydrogen, a methyl group, a carboxylic acid group, and a -CH2CH2C(CH3)3 group. Therefore, this molecule is chiral and exists as a pair of enantiomers.
-
3,5,5-Trimethylhexanoic Acid: The carbon at position 3 is attached to a hydrogen, a methyl group, a -CH2COOH group, and a -CH2C(CH3)3 group. This molecule is also chiral .
-
2,2,5-Trimethylhexanoic Acid: The carbon at position 2 is attached to two methyl groups, a carboxylic acid group, and a -CH2CH2CH(CH3)2 group. As it does not have four different substituents, this molecule is achiral .
This initial analysis dictates that any comprehensive structural elucidation must not only differentiate between the constitutional isomers but also possess the capability to separate and identify the enantiomers of 2,5,5- and 3,5,5-trimethylhexanoic acid.
A Multi-faceted Analytical Workflow for Isomer Elucidation
A robust strategy for the structural elucidation of these isomers relies on a synergistic combination of chromatographic separation and spectroscopic identification. The following workflow provides a logical and self-validating approach to this analytical challenge.
Caption: A comprehensive workflow for the structural elucidation of trimethylhexanoic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack
GC-MS is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it ideal for the separation and preliminary identification of fatty acid isomers.[3] Given the polarity and potential for hydrogen bonding of carboxylic acids, derivatization is a crucial prerequisite for robust and reproducible GC analysis.
Experimental Protocol: Derivatization for GC-MS Analysis
Objective: To convert the carboxylic acid isomers into their more volatile methyl esters for optimal GC separation and MS analysis.
Materials:
-
Sample containing trimethylhexanoic acid isomers
-
Anhydrous methanol
-
Acetyl chloride or 2,2-dimethoxypropane with catalytic HCl
-
Anhydrous sodium sulfate
-
Hexane (GC grade)
-
Vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample into a clean, dry vial.
-
Esterification:
-
Method A (Acetyl Chloride): To the sample, add 1 mL of anhydrous methanol followed by the slow, dropwise addition of 100 µL of acetyl chloride while gently vortexing. This in situ generation of HCl catalyzes the esterification.
-
Method B (2,2-Dimethoxypropane): Add 1 mL of a 10:1 (v/v) mixture of anhydrous methanol and 2,2-dimethoxypropane, followed by 10 µL of concentrated HCl. 2,2-dimethoxypropane acts as a water scavenger, driving the reaction to completion.
-
-
Reaction: Securely cap the vial and heat at 60°C for 1 hour.
-
Work-up: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a new vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters and Expected Results
A mid-polarity capillary column, such as a DB-5ms or equivalent, is recommended for the separation of these branched-chain FAMEs.
Table 1: Suggested GC-MS Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp. | 250°C |
| Oven Program | Initial 50°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
The retention times of the isomers will differ based on their boiling points and interaction with the stationary phase. Generally, more branched isomers tend to have lower boiling points and may elute earlier.
Mass Spectrometry: Deciphering the Fragmentation Patterns
Electron ionization (EI) at 70 eV will induce characteristic fragmentation of the FAMEs, providing valuable structural information. The molecular ion peak (M+) at m/z 172 (for the methyl esters) should be observable, confirming the molecular weight. The key to differentiating the isomers lies in the relative abundances of the fragment ions.
Table 2: Predicted Key Mass Spectral Fragments (as Methyl Esters)
| m/z | Fragment | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |
| 172 | [M]+ | Present | Present | Present |
| 157 | [M-CH3]+ | Weak | Moderate | Strong |
| 115 | [M-C4H9]+ | Strong | Strong | Strong |
| 101 | [CH3OOC-CH(CH3)]+ | Abundant | - | - |
| 88 | McLafferty Rearrangement | - | Abundant | - |
| 74 | McLafferty Rearrangement | Abundant | - | Abundant |
| 57 | [C4H9]+ (tert-butyl) | Abundant | Abundant | Abundant |
-
This compound methyl ester: Expect a prominent peak at m/z 57 due to the stable tert-butyl cation. Alpha-cleavage next to the carbonyl group will likely result in a fragment at m/z 101. A McLafferty rearrangement involving the gamma-hydrogens is also possible, leading to a fragment at m/z 74.
-
3,5,5-Trimethylhexanoic acid methyl ester: The base peak is often observed at m/z 57. A characteristic McLafferty rearrangement involving the gamma-hydrogens will produce a significant ion at m/z 88.
-
2,2,5-Trimethylhexanoic acid methyl ester: The presence of a quaternary carbon at the alpha-position will lead to a strong [M-CH3]+ peak at m/z 157. The McLafferty rearrangement will also produce a fragment at m/z 74. The tert-butyl fragment at m/z 57 will also be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While GC-MS provides strong evidence for isomer identification, NMR spectroscopy offers the definitive determination of the carbon-hydrogen framework. A combination of 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) experiments will leave no ambiguity in the structural assignment.
1H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts, multiplicities, and integrations of the proton signals are highly diagnostic.
Table 3: Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |
| -COOH | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) |
| -CH(CH3)- | ~2.4 (m, 1H) | ~2.1 (m, 1H) | - |
| -CH2-COOH | - | ~2.2 (d, 2H) | - |
| -CH2- adjacent to quat C | ~1.3 (m, 2H) | ~1.2 (d, 2H) | ~1.5 (m, 2H) |
| -CH(CH3)2 | - | - | ~1.6 (m, 1H) |
| -C(CH3)3 | ~0.9 (s, 9H) | ~0.9 (s, 9H) | - |
| -C(CH3)2-COOH | - | - | ~1.2 (s, 6H) |
| -CH(CH3)2 | - | - | ~0.9 (d, 6H) |
| -CH(CH3)- | ~1.2 (d, 3H) | ~1.0 (d, 3H) | - |
The distinct patterns of singlets, doublets, and multiplets, along with their integrations, allow for a clear differentiation of the isomers.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
The number of unique carbon signals and their chemical shifts provide further confirmation of the isomeric structure.
Table 4: Predicted 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |
| -COOH | ~182 | ~179 | ~184 |
| -C(CH3)3 | ~30 | ~31 | - |
| -C(CH3)3 | ~29 | ~29 | - |
| -C(CH3)2-COOH | - | - | ~44 |
| -C(CH3)2-COOH | - | - | ~25 |
| -CH(CH3)- | ~42 | ~38 | - |
| -CH(CH3)- | ~17 | ~20 | - |
| -CH2- | ~38, ~35 | ~48, ~43 | ~40, ~25 |
| -CH(CH3)2 | - | - | ~28 |
| -CH(CH3)2 | - | - | ~22 |
2D NMR Spectroscopy: Unraveling the Connectivity
For absolute certainty, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for tracing the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the entire molecular structure.
Sources
Methodological & Application
Application Note: Quantitative Analysis of 2,5,5-Trimethylhexanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of 2,5,5-trimethylhexanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of carboxylic acids, a crucial derivatization step is employed to convert the analyte into its trimethylsilyl (TMS) ester, rendering it amenable to GC analysis. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample cleanup and analyte enrichment, followed by chemical derivatization and subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of branched-chain fatty acids.
Introduction: The Significance of Branched-Chain Fatty Acid Analysis
This compound is a branched-chain fatty acid (BCFA) whose presence and concentration in biological matrices like plasma can be of significant interest in various research fields. BCFAs can be biomarkers for metabolic disorders, indicators of gut microbiome activity, or metabolites of xenobiotics. Their structural complexity, particularly steric hindrance around the carboxyl group, presents unique analytical challenges compared to their straight-chain counterparts.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the quantitative analysis of low-molecular-weight compounds in complex biological samples.[1] Its high chromatographic resolution and sensitive, specific detection make it ideal for this application. However, the inherent polarity and low volatility of carboxylic acids necessitate a chemical derivatization step to improve their chromatographic behavior and thermal stability.[2][3] This protocol employs a silylation reaction, a widely adopted and effective strategy for derivatizing compounds with active hydrogens, such as carboxylic acids.[3]
Principle of the Method
The analytical workflow is designed for robustness and high sensitivity. The core principle involves three sequential stages:
-
Sample Preparation: Plasma proteins are first precipitated using a cold organic solvent. The analyte, along with an internal standard, is then extracted from the acidified aqueous plasma into an immiscible organic solvent (Liquid-Liquid Extraction). This step effectively removes proteins, phospholipids, and salts that could interfere with the analysis.[4]
-
Chemical Derivatization: The carboxylic acid group of this compound is chemically modified into a more volatile and thermally stable trimethylsilyl (TMS) ester. This is achieved through a reaction with a potent silylating agent. This step is critical for successful elution and sharp peak shapes in gas chromatography.[5]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile TMS-ester is separated from other matrix components on a capillary GC column and is subsequently detected by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Quantification is performed by comparing the analyte's peak area to that of a stable isotope-labeled internal standard, ensuring high accuracy and precision.[2]
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound-d3 (or other suitable stable isotope-labeled internal standard, IS).
-
Solvents (HPLC or GC grade): Methanol, Methyl tert-butyl ether (MTBE), Acetonitrile, n-Hexane.
-
Reagents:
-
Hydrochloric Acid (HCl), concentrated.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine, anhydrous.
-
-
Plasma: Drug-free human plasma (K2-EDTA anticoagulant recommended).
-
Consumables:
-
1.5 mL polypropylene microcentrifuge tubes.
-
Glass autosampler vials with inserts and PTFE-lined caps.
-
Pipettes and sterile, filtered pipette tips.
-
Vortex mixer.
-
Centrifuge capable of >12,000 x g.
-
Heating block or oven.
-
Nitrogen evaporator.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation Protocol
This protocol is designed for a 100 µL plasma sample.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL internal standard working solution to all tubes (except for blank matrix samples).
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Acidification: Add 50 µL of 1 M HCl to acidify the sample. This ensures the carboxylic acid is in its protonated form, maximizing extraction efficiency into the organic solvent.[1]
-
Liquid-Liquid Extraction: Add 600 µL of MTBE. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass autosampler vial insert.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure all solvent is removed as moisture can interfere with the derivatization reaction.
Derivatization Protocol
The choice of BSTFA with a TMCS catalyst is deliberate. The bulky trimethyl groups on this compound may cause steric hindrance; the TMCS catalyst increases the reactivity of the silylating agent to ensure a complete and rapid reaction.[6]
Caption: The silylation reaction converts the polar acid to a volatile ester.
-
Reagent Addition: To the dried residue, add 25 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for injection.
GC-MS Instrumental Parameters
The following are recommended starting parameters and may require optimization.
| GC Parameter | Setting | Rationale |
| Instrument | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |
| Injection Port | Splitless, 250°C | Maximizes transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for a wide range of derivatized metabolites. |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from potential matrix interferences. |
| MS Parameter | Setting | Rationale |
| Instrument | Agilent 5977B MSD or equivalent | Offers high sensitivity and robustness. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard temperature for good ionization efficiency. |
| Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition | Full Scan (for initial identification): m/z 50-400 | To identify the retention time and fragmentation pattern of the analyte. |
| Selected Ion Monitoring (SIM) (for quantification): | For maximum sensitivity and selectivity. |
Predicted Ions for SIM: The molecular weight of this compound is 158.24 g/mol . The TMS derivative will have a molecular weight of 230.41 g/mol . Based on common fragmentation of TMS esters:
-
Quantifier Ion (Proposed): m/z 117 (Fragment corresponding to [COOSi(CH₃)₃]⁺)
-
Qualifier Ion 1 (Proposed): m/z 215 (Molecular ion minus a methyl group, [M-15]⁺)
-
Qualifier Ion 2 (Proposed): m/z 73 (Base peak for TMS derivatives, [(CH₃)₃Si]⁺)[7]
Note: These ions must be confirmed experimentally by injecting a derivatized standard in full scan mode.
Method Validation
The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9] The validation assesses the reliability and performance of the method.
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of ≥6 blank plasma lots to check for interferences at the analyte and IS retention times. | No significant interfering peaks (>20% of LLOQ response). |
| Calibration Curve | A minimum of 6 non-zero standards analyzed over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified reliably. | Signal-to-noise ratio ≥ 5. Precision ≤20% CV, Accuracy within 80-120%.[9] |
| Accuracy & Precision | Analysis of QC samples at low, medium, and high concentrations on ≥3 separate days. | Mean accuracy within ±15% of nominal. Precision (CV) ≤15%. |
| Matrix Effect | Compares the analyte response in post-extraction spiked plasma extracts to that in pure solvent. | CV of the matrix factor across ≥6 lots should be ≤15%. |
| Recovery | Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound in human plasma by GC-MS. The described method, incorporating a robust liquid-liquid extraction and optimized silylation derivatization, is designed to be sensitive, selective, and reliable. Adherence to the detailed steps for sample preparation, instrumental analysis, and method validation will ensure the generation of high-quality bioanalytical data suitable for research and regulated drug development environments.
References
-
Harvey, D. J. (1981). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. Available at: [Link]
-
Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. Available at: [Link]
-
Han, L., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. Available at: [Link]
-
Lee, J., et al. (2017). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In Methods in Molecular Biology, vol 1603. Humana Press, New York, NY. Available at: [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology, vol 2565. Humana, New York, NY. Available at: [Link]
-
Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 65. Available at: [Link]
-
Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and Bioanalytical Chemistry, 414, 2125–2136. Available at: [Link]
-
Gorden, A., et al. (2015). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Journal of Lipid Research, 56(10), 2028-2040. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]
-
Li, M., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100106. Available at: [Link]
-
Sha, O., et al. (2013). Structure and mass spectrum of the trimethylsilyl derivative of benzoic acid. Chinese Journal of Chromatography, 31(1), 58-62. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker, New York. Available at: [Link]
-
Diéguez, S., et al. (2024). The Potential of Volatilomics as Female Fertilization Biomarkers in Assisted Reproductive Techniques. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]
-
Du-Forcrand, R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. Available at: [Link]
-
Nováková, L., & Vlčková, H. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International, 31(5), 256-265. Available at: [Link]
-
Army Medical Research and Development Command. (1994). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application and Protocol for the Quantification of 3,5,5-Trimethylhexanoic Acid in Metabolic Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of Branched-Chain Fatty Acids in Metabolic Disease
Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, represents a significant global health challenge, elevating the risk for type 2 diabetes and cardiovascular disease.[1][2] The intricate interplay between genetics, lifestyle, and gut microbiota in the pathogenesis of these disorders has spurred the search for novel biomarkers that can offer insights into disease mechanisms and aid in early diagnosis and therapeutic monitoring.
Among the diverse classes of metabolites, branched-chain fatty acids (BCFAs) are gaining prominence as bioactive lipids with potential roles in metabolic health and disease.[2] Unlike their straight-chain counterparts, BCFAs possess methyl branches along their acyl chain, which imparts unique physical and chemical properties. These molecules are found in various dietary sources, particularly dairy products and ruminant meat, and are also produced by the gut microbiota.[2] Emerging evidence suggests that alterations in the circulating levels of BCFAs are associated with metabolic perturbations.
This application note focuses on 3,5,5-trimethylhexanoic acid , a nine-carbon branched-chain fatty acid also known as isononanoic acid. While its precise role in human metabolic pathways is still under investigation, its structural class (BCFA) warrants its study as a potential biomarker in metabolic research. This document provides a comprehensive guide for the quantification of 3,5,5-trimethylhexanoic acid in biological matrices, offering detailed protocols for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to provide a robust and reproducible framework for researchers investigating the link between BCFAs and metabolic dysregulation.
Biochemical Significance and Rationale for Measurement
The rationale for quantifying 3,5,5-trimethylhexanoic acid stems from the broader understanding of the metabolic impact of fatty acids. The metabolism of exogenous fatty acids by gut bacteria can produce a variety of metabolites that enter systemic circulation and influence host physiology.[3] Furthermore, the metabolism of branched-chain amino acids (BCAAs) is closely linked to that of BCFAs, and dysregulation of BCAA metabolism is a well-established hallmark of insulin resistance and type 2 diabetes.[4]
The structural characteristics of 3,5,5-trimethylhexanoic acid, with its multiple methyl branches, may influence its incorporation into complex lipids, its signaling properties, and its rate of metabolism. Investigating the circulating concentrations of this and other BCFAs in healthy versus metabolically impaired individuals can help to elucidate novel disease pathways and identify new therapeutic targets.
Below is a conceptual diagram illustrating the potential origins and metabolic relevance of 3,5,5-trimethylhexanoic acid.
Sources
- 1. Frontiers | Association of Serum Retinol Concentrations With Metabolic Syndrome Components in Iranian Children and Adolescents: The CASPIAN-V Study [frontiersin.org]
- 2. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of 2,5,5-Trimethylhexanoic Acid
Welcome to the technical support center for the gas chromatographic analysis of 2,5,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this and similar branched-chain carboxylic acids. Here, we address common challenges in achieving optimal peak shape and provide in-depth, field-proven solutions.
Introduction: The Challenge of Analyzing this compound by GC
This compound, a branched-chain carboxylic acid, presents a unique set of challenges in gas chromatography. Its carboxylic acid functional group is highly polar and capable of forming hydrogen bonds. This inherent polarity is the primary cause of poor peak shape, most commonly observed as peak tailing.[1][2] This phenomenon occurs due to strong interactions between the acidic analyte and active sites within the GC system, such as the inlet liner and the column stationary phase. These interactions can lead to reduced sensitivity, inaccurate quantification, and poor resolution.
This guide provides a structured approach to troubleshooting and resolving these issues, focusing on two key strategies: derivatization to modify the analyte's chemical properties and optimization of the GC system to create an inert flow path.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing severely?
A1: Peak tailing for this compound is primarily caused by the interaction of its polar carboxylic acid group with active sites in your GC system. These active sites, often silanol groups on the surface of the inlet liner and column, can form hydrogen bonds with your analyte, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[1][2][3] To mitigate this, you should consider either derivatizing your analyte to make it less polar or ensuring your entire GC flow path is highly inert.
Q2: What is derivatization and why is it necessary for this compound?
A2: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For this compound, the goal is to convert the polar carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl ester.[1] This transformation reduces the analyte's ability to interact with active sites, resulting in a more symmetrical peak shape and improved sensitivity.
Q3: Can I analyze this compound without derivatization?
A3: While it is possible, it is challenging and often leads to poor chromatography. Direct analysis requires a highly inert GC system and a specialized column with an acidic character to minimize peak tailing.[4][5] Even with these measures, you may still encounter issues with peak shape and sensitivity. For robust and reproducible results, derivatization is the highly recommended approach.
Troubleshooting Guide: Improving Peak Shape for this compound
This section provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Problem 1: Severe Peak Tailing
Peak tailing is the most common issue when analyzing underivatized this compound. The troubleshooting workflow below will guide you through the process of identifying and resolving the cause.
Derivatization is the most effective way to eliminate peak tailing for carboxylic acids. The two primary methods are silylation and esterification .
1. Silylation with BSTFA + TMCS
Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common and effective reagent.[6][7]
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-10 mg of your this compound sample into a clean, dry 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC injection.
2. Esterification to Fatty Acid Methyl Esters (FAMEs) with BF₃-Methanol
Esterification converts the carboxylic acid into its methyl ester, which is significantly more volatile and less polar. Boron trifluoride in methanol (BF₃-Methanol) is a widely used reagent for this purpose.[8][9]
Protocol 2: Esterification of this compound with BF₃-Methanol
-
Sample Preparation: Place approximately 10-25 mg of the sample into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution.
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[9][10]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water. Shake vigorously for 30 seconds.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[9][10]
| Derivatization Method | Reagent | Advantages | Considerations |
| Silylation | BSTFA + TMCS, MSTFA | Fast, versatile, effective for a wide range of polar compounds.[6] | Derivatives can be sensitive to moisture.[6] |
| Esterification | BF₃-Methanol | Forms stable methyl esters, well-established method for fatty acids.[8] | Reagent is corrosive and requires careful handling. |
Table 1: Comparison of common derivatization methods for carboxylic acids.
If derivatization is not feasible, optimizing the inertness of your GC system is critical.
1. Inlet Optimization
The inlet is a common source of active sites.
-
Liner Selection: Use a highly deactivated inlet liner. A single taper liner with glass wool is a good starting point.[11] The glass wool helps to trap non-volatile residues and provides a large surface area for volatilization, but it must also be deactivated to prevent interactions.[3][12][13]
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner can be a significant source of peak tailing.[12]
2. Column Selection
The choice of GC column is crucial for the analysis of underivatized carboxylic acids.
-
Stationary Phase: Use a column specifically designed for the analysis of free fatty acids. These are typically polyethylene glycol (PEG) phases that have been acid-modified (e.g., Agilent J&W DB-FFAP, Restek Stabilwax-DA).[4] These columns have a surface that is more resistant to interactions with acidic compounds.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
Advanced Troubleshooting
Problem 2: Peak Fronting
Peak fronting is less common for carboxylic acids but can occur due to column overload.
Cause: Injecting too much sample onto the column.
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
Dilute the Sample: Prepare a more dilute sample.
Problem 3: Split Peaks
Split peaks can have several causes, often related to the injection technique or sample introduction.
Cause:
-
Improper Column Installation: The column is not positioned correctly in the inlet.
-
Inlet Temperature Too Low: The sample is not vaporizing completely and uniformly.
-
Solvent Effects: Mismatch between the injection solvent and the stationary phase polarity or an inappropriate initial oven temperature in splitless injection.
Solution:
-
Reinstall the Column: Ensure the column is cut cleanly and installed at the correct depth in the inlet.
-
Optimize Inlet Temperature: Increase the inlet temperature to ensure rapid vaporization of the analyte.
-
Adjust Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.
References
-
Agilent Technologies. (2022). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]
-
Christie, W. W. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]
- Fiorini, D., et al. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids.
- Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. John Wiley & Sons.
- Guan, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112804.
- Husek, P. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-8). Elsevier.
- Kim, K. R., & Zlatkis, A. (Eds.). (1987).
-
SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]
- Tiss, A., et al. (2020). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites, 10(5), 186.
- Zaikin, V. G. (2012). Derivatization in gas chromatography-mass spectrometry. Journal of Analytical Chemistry, 67(11), 865-883.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. silcotek.com [silcotek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
Navigating the Matrix: A Technical Guide to Selecting a Robust Internal Standard for 2,5,5-Trimethylhexanoic Acid Quantification
Welcome to the Technical Support Center for robust analytical method development. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and practical troubleshooting advice for the selection of a suitable internal standard for the accurate quantification of 2,5,5-trimethylhexanoic acid. As seasoned analytical scientists, we understand that the integrity of your quantitative data hinges on meticulous method development, with the choice of an internal standard being a critical cornerstone.
This document is designed to be a dynamic resource, moving beyond a simple checklist to explain the why behind the how. We will explore the fundamental principles of internal standardization, delve into the specific challenges posed by branched-chain carboxylic acids like this compound, and provide a systematic approach to selecting and validating a robust internal standard.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when embarking on the quantification of this compound.
Q1: Why is an internal standard essential for the accurate quantification of this compound?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, this compound) that is added in a known quantity to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during sample preparation and analysis. These variations can include inconsistencies in sample extraction, derivatization efficiency, injection volume, and instrument response. By comparing the analyte's signal to the IS's signal, we can normalize for these variations, leading to significantly more accurate and precise quantification.
Q2: What are the ideal characteristics of an internal standard for this compound analysis by GC-MS or LC-MS?
A2: The ideal internal standard should:
-
Behave identically to the analyte during sample preparation (extraction, derivatization).
-
Have similar chromatographic retention time to the analyte, but be chromatographically resolved.
-
Exhibit similar ionization and fragmentation patterns in the mass spectrometer.
-
Not be naturally present in the biological matrix being analyzed.
-
Be of high purity and readily available.
-
For mass spectrometry, a stable isotope-labeled (SIL) version of the analyte is the "gold standard" as it fulfills these criteria most effectively.
Q3: Is a stable isotope-labeled (SIL) this compound commercially available?
A3: As of our latest review, a commercially available, stable isotope-labeled (e.g., deuterated) version of this compound is not readily found in major chemical supplier catalogs. The synthesis of such a compound would be a custom project.[1] This necessitates the careful selection of an alternative internal standard.
Q4: Can I use a structurally unrelated compound as an internal standard?
A4: While technically possible, it is strongly discouraged. A structurally dissimilar compound is unlikely to mimic the behavior of this compound during sample processing and analysis. This can lead to inaccurate and unreliable quantification as the IS will not effectively compensate for analytical variability.
Troubleshooting Guide: Common Pitfalls in Internal Standard Selection and Use
Even with a carefully chosen internal standard, issues can arise. This section provides a troubleshooting guide for common problems encountered during method development and validation.
| Problem | Potential Cause | Recommended Solution |
| Poor Precision (High %RSD) | The internal standard is not adequately correcting for variability. This could be due to dissimilar extraction recovery or derivatization efficiency between the analyte and the IS. | Re-evaluate the choice of internal standard. Select a compound with greater structural similarity to this compound. If using a non-SIL IS, ensure it has a similar pKa and logP. |
| Inaccurate Quantification | The internal standard response is not consistent across the calibration curve or is affected by matrix effects differently than the analyte. | Investigate matrix effects by comparing the slope of a calibration curve in solvent to one in a matrix extract. If matrix effects are significant, consider a more rigorous sample cleanup procedure or a more closely matched internal standard. |
| Co-elution of Analyte and IS | The chromatographic method does not provide sufficient resolution between the analyte and the internal standard. | Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC, or a different column chemistry) to achieve baseline separation. |
| Internal Standard Signal Suppression or Enhancement | Components of the sample matrix are interfering with the ionization of the internal standard in the mass spectrometer. | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup to remove these components. |
| Variable Internal Standard Peak Area | Inconsistent addition of the internal standard to samples. | Ensure precise and accurate addition of the internal standard solution to all samples using calibrated pipettes. Prepare a fresh internal standard spiking solution regularly. |
The Path to a Robust Internal Standard: A Step-by-Step Guide
The absence of a commercially available deuterated this compound requires a systematic approach to selecting the next best alternative.
A [label="Define Analyte Properties\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Search for Commercially Available\nStable Isotope-Labeled (SIL) IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="SIL IS Available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Select SIL IS\n(Gold Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Search for Structurally Similar\nDeuterated Fatty Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Evaluate Candidate IS\n- Structural Similarity\n- pKa, logP\n- Commercial Availability", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Select Most Suitable\nDeuterated Fatty Acid IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Consider Non-Deuterated\nStructural Analogs\n(Use with Caution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Method Validation\n- Linearity\n- Precision\n- Accuracy\n- Recovery", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; E -> F; F -> G; F -> H [style=dashed, label="If no suitable\ndeuterated IS found"]; G -> I; H -> I; D -> I; }
Workflow for selecting a robust internal standard.
Step 1: Characterize the Analyte - this compound
A thorough understanding of the analyte's chemical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C9H18O2 | |
| Molecular Weight | 158.24 g/mol | |
| Structure | Branched-chain carboxylic acid | |
| Boiling Point | 235 °C | |
| pKa | ~4.8 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Step 2: The Ideal Internal Standard - The Search for a SIL Analog
As established, a stable isotope-labeled version of this compound is the ideal choice. Our search of commercial suppliers did not yield a readily available product. While custom synthesis is an option, it can be time-consuming and costly.
Step 3: The Next Best Thing - Structurally Similar Deuterated Fatty Acids
When a direct SIL analog is unavailable, the next best choice is a commercially available deuterated fatty acid that is structurally as similar as possible to the analyte. The goal is to match the carbon chain length and branching to ensure similar behavior during extraction and derivatization.
Here are some commercially available deuterated fatty acids to consider:
| Potential Internal Standard | Structure | Rationale for Consideration | Potential Drawbacks |
| Nonanoic Acid-d17 | Straight-chain C9 fatty acid | Same number of carbon atoms. Similar molecular weight. | Lacks the branching of the analyte, which may affect chromatographic retention and extraction efficiency. |
| Heptanoic Acid-d13 | Straight-chain C7 fatty acid | Shorter chain length may be acceptable if retention time is close. | Significant difference in chain length and lack of branching. |
| Octanoic acid-d15 | Straight-chain C8 fatty acid | Closer in chain length than heptanoic acid. | Still lacks the critical branching of the analyte. |
Recommendation: Among the straight-chain options, Nonanoic Acid-d17 is the most logical starting point due to the identical carbon number. However, the lack of branching is a significant concern.
A more robust, albeit not perfectly matched, alternative would be a commercially available deuterated branched-chain fatty acid , even if the carbon number is not identical. Unfortunately, the commercial availability of deuterated branched-chain fatty acids is limited.
Step 4: A Pragmatic Alternative - Non-Deuterated Structural Analogs
If a suitable deuterated internal standard cannot be sourced, a non-deuterated structural analog can be considered, but with significant caution and thorough validation. This approach is more susceptible to matrix effects and other interferences.
A potential candidate could be a commercially available branched-chain fatty acid that is not expected to be present in the samples of interest. For example, an odd-chain branched fatty acid could be a possibility.
Experimental Protocols
The following are generalized protocols for the quantification of this compound using GC-MS. These should be optimized and validated for your specific application and matrix.
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines a common derivatization procedure to convert the carboxylic acid to a more volatile ester for GC-MS analysis.
-
Sample Spiking: To 100 µL of sample (e.g., plasma, urine, cell culture media), add 10 µL of the internal standard solution (e.g., Nonanoic Acid-d17 at 10 µg/mL in methanol).
-
Protein Precipitation (for biological fluids): Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Start [label="Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Protein Precipitation\n(if necessary)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate to Dryness", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatize [label="Derivatize with\nBSTFA + 1% TMCS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="GC-MS Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Spike; Spike -> Precipitate; Precipitate -> Extract; Extract -> Evaporate; Evaporate -> Derivatize; Derivatize -> Analyze; }
Sample preparation and derivatization workflow.
Protocol 2: GC-MS Parameters
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte - TMS derivative) | To be determined empirically (e.g., m/z 117, 145, M-15) |
| SIM Ions (IS - e.g., Nonanoic-d17-TMS) | To be determined empirically |
Conclusion
References
-
Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]
-
Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3,5,5-TRIMETHYLHEXANOIC ACID. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
- The manufacture of 3,5,5-trimethylhexanoic acid. (1951). Google Patents.
- Use of 3,5,5-trimethylhexanoic acid amides as perfuming agents and compositions containing them. (1981). Google Patents.
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 26, 2026, from [Link]
-
Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Synthesis of completely deuterated hydrocarbons. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]
- Synthesis method of deuterated compound. (2020). Google Patents.
-
Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (2010). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Minimizing Contamination in Trace Analysis of 2,5,5-Trimethylhexanoic Acid and Related Branched-Chain Fatty Acids
Welcome to the technical support center dedicated to the challenges of trace analysis of 2,5,5-trimethylhexanoic acid and its isomers, such as 3,5,5-trimethylhexanoic acid (commonly known as isononanoic acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with background contamination in their analytical workflows. As a C9 branched-chain fatty acid, these compounds present unique challenges due to their ubiquitous presence as plasticizers and additives in common laboratory consumables.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify sources of contamination, implement effective preventative measures, and ensure the integrity of your trace analysis data.
Part 1: Understanding the Contamination Challenge
FAQ 1: Why is this compound (and its isomers) a common contaminant?
The primary reason for the prevalence of this compound and its isomers as contaminants is their widespread use as plasticizers, particularly in the manufacturing of polymers like polyvinyl chloride (PVC) and polypropylene (PP).[1][2] These compounds are not chemically bound to the polymer matrix and can leach into solvents, samples, and reagents upon contact. This phenomenon is a well-documented issue in the field of "extractables and leachables" testing.[3][4]
Key takeaway: The very materials designed for convenience in the lab are often a primary source of contamination for this class of analytes.
Part 2: Troubleshooting Guide: Identifying the Source of Contamination
This section is designed to help you systematically diagnose the origin of background signals of this compound in your analytical blanks and samples.
Q1: I'm seeing a persistent peak corresponding to my analyte in my solvent blanks. What should I investigate first?
A persistent background peak is a classic sign of systemic contamination. The logical flow for troubleshooting this issue is to work backward from the detector to the solvent source.
Troubleshooting Workflow for Contaminated Blanks
Caption: A hierarchy of preventative measures for minimizing contamination.
Part 4: Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for glassware cleaning and a template for GC-MS analysis.
Protocol 1: Rigorous Glassware Cleaning for Trace Organic Acid Analysis
This protocol is adapted from established procedures for trace analysis. [5][6] Objective: To remove organic and inorganic residues from glassware to prevent contamination.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
High-purity water (e.g., Milli-Q or equivalent)
-
Reagent-grade nitric acid (HNO₃)
-
High-purity methanol or acetone
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware three times with tap water.
-
Detergent Wash: Submerge glassware in a warm solution of phosphate-free laboratory detergent. Scrub all surfaces with a clean, non-abrasive brush.
-
Tap Water Rinse: Rinse thoroughly with warm tap water at least five times to remove all traces of detergent.
-
Acid Soak: Prepare a 0.5% (v/v) nitric acid solution in a designated basin. Submerge the glassware in the acid bath and allow it to soak for a minimum of 8 hours or overnight. This step is crucial for removing any metal residues that can act as active sites for organic analytes.
-
DI Water Rinse: Rinse the glassware thoroughly with DI water (at least 4-5 times).
-
Final High-Purity Rinse: Rinse a final 3-5 times with high-purity water.
-
Solvent Rinse & Drying: Rinse the glassware with high-purity methanol or acetone to remove any remaining organic residues and to facilitate drying. Allow to air dry in a clean environment or in an oven at a low temperature (e.g., 50-60 °C).
-
Storage: Cover all openings with clean aluminum foil and store in a clean, enclosed cabinet away from general laboratory traffic.
Protocol 2: Template for GC-MS Analysis of this compound (as a Methyl Ester Derivative)
This protocol provides a starting point for the GC-MS analysis of this compound. Derivatization to the methyl ester is a common strategy to improve the volatility and chromatographic performance of carboxylic acids. [1][2][7] Objective: To quantify this compound in a sample matrix.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated analog or a similar branched-chain fatty acid not present in the sample)
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Hexane (high purity)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
To a known volume or weight of your sample in a glass tube, add a known amount of the internal standard.
-
If the sample is aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification to pH ~2. Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Methyl Esterification):
-
To the dried extract, add 1 mL of 14% BF₃-MeOH solution.
-
Tightly cap the tube and heat at 60 °C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of Methyl Esters:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane extract into the GC-MS system.
-
Suggested GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |
Note: These conditions are a starting point and should be optimized for your specific instrument and application.
References
- BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for 3,5,5-Trimethylhexanoic Acid.
- BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS for 3-Hydroxy-3-methylhexanoic Acid Analysis.
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Asian Journal of Biological Sciences. (2025). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences.
- Frederick National Laboratory for Cancer Research. (2011). Glassware Cleaning for Trace TOC Analysis.
- U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Hand, J., & Olenski, D. (n.d.). Validation of Extractables and Leachables Method for a Sulfur-Cured Elastomer. Ciba Specialty Chemicals.
- Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 55(17), 11814-11823.
- Barri, T., & Dragsted, L. O. (2013). UPLC-ESI-MS/MS analysis of short-chain fatty acids in human blood. Bioanalysis, 5(13), 1615-1624.
- Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 108(2), 211-227.
- Al-Asmari, A. K., et al. (2015). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 5(4), 625-639.
- Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.
- Parenteral Drug Association. (2024).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13301941, Methyl 3,5,5-trimethylhexanoate.
- Ho, K. F., et al. (2015). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5.
- Al-Qassabi, S., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
- Han, J., & Lin, K. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(18), 3249.
- Marcilla, A., et al. (2008). Migrability of PVC plasticizers. Polymer Testing, 27(2), 221-233.
- ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS.
- Eisenhofer, R., et al. (2025). Guidelines for preventing and reporting contamination in low-biomass microbiome studies.
- U.S. Environmental Protection Agency. (2025). SAM Chemical Methods.
- Lewis, M. R., et al. (2008). Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes. BioTechniques, 45(1), 83-84.
- Scharnweber, G., et al. (2014). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8.
- ResearchGate. (2015). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5.
- U.S. Environmental Protection Agency. (2025). The SW-846 Compendium.
- Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 55(17), 11814-11823.
- Dehbi, F., et al. (2023). Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing. International Journal of Pharmaceutics, 647, 123533.
- Schittmayer, M., et al. (2018). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Metabolites, 8(1), 1.
- Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples.
- Agilent Technologies. (n.d.). Analysis of Extractables & Leachables in Pharmaceutical Products.
- Gáll, Z., et al. (2022).
- Ready-Made Plastic Trays. (2025). How To Avoid Contamination in a Lab Setting.
- Washington State Department of Ecology. (n.d.). EIM Help Center.
- Murphy, R. A., et al. (2020).
- Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results.
- Wolters, M., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5433-5445.
- Thermo Fisher Scientific. (2021, May 27). Haloacetic acids - how do I analyze these? [Video]. YouTube.
- ResearchGate. (n.d.). Migration of monomers and plasticizers from packed foods and heated microwave foods using QuEChERS sample preparation and gas chromatography/mass spectrometry.
- Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
- Herbiotek. (n.d.). Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices.
- Omni International. (2025). How to Reduce Sample Contamination.
- Ballschmiter, K. (1985). Sample treatment techniques for organic trace analysis. Fresenius' Zeitschrift für analytische Chemie, 322(7), 681-693.
- Cichocki, A. (2022). Mass Spectrometry in Trace Organic Analysis. Lab Manager.
- ResearchGate. (2008). Study of the migration of PVC plasticizers.
- AZoM. (2024). How to Determine Leachables and Extractables in Polymers.
- Andra, S. S., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology, 33(3), 355-367.
- Zwiener, C., & Frimmel, F. H. (2000). Trace analysis by HPLC-MS: Contamination problems and systematic errors. Fresenius' Journal of Analytical Chemistry, 366(6-7), 652-657.
- Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.
- Ataman Kimya. (n.d.). ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90960, 3,5,5-Trimethylhexanoic acid.
- ChemicalBook. (2026). 3,5,5-Trimethylhexanoic acid.
- Sigma-Aldrich. (n.d.). Cleaning Laboratory Glassware.
- U.S. Environmental Protection Agency. (n.d.). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- U.S. Environmental Protection Agency. (n.d.). Method 3500C: Organic Extraction and Sample Preparation. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrgc.eu [hrgc.eu]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparison of GC-MS and LC-MS/MS for 2,5,5-trimethylhexanoic acid analysis
An In-Depth Technical Guide to the Quantitative Analysis of 2,5,5-Trimethylhexanoic Acid: A Comparative Analysis of GC-MS and LC-MS/MS
Introduction: The Analytical Challenge of Branched-Chain Fatty Acids
This compound is a branched-chain fatty acid whose accurate quantification in biological and pharmaceutical matrices is critical for various research and development applications. Like other short- and medium-chain fatty acids (SCFAs and MCFAs), its physicochemical properties—specifically its polarity and relatively low volatility—present distinct analytical challenges. The choice of analytical methodology is paramount to achieving the required sensitivity, specificity, and throughput. This guide provides a detailed comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
GC-MS for this compound: The Derivatization-Dependent Workhorse
Gas chromatography is a premier technique for separating volatile and semi-volatile compounds.[1][2] However, the direct analysis of polar molecules like carboxylic acids is problematic. The free carboxyl group leads to poor chromatographic performance, characterized by significant peak tailing and potential adsorption within the analytical system.[3] To overcome this, a chemical modification step known as derivatization is essential.
The Principle of Derivatization in GC-MS
Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This transformation is critical for improving peak shape, enhancing sensitivity, and ensuring reproducible results. The two most common approaches for carboxylic acids are silylation and esterification.[3]
-
Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[3][5] The resulting TMS-ester is significantly more volatile and exhibits excellent chromatographic behavior.
-
Esterification: This method converts the carboxylic acid into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester).[3][6] Reagents such as boron trifluoride (BF3) in methanol are frequently employed for this purpose.[3][7]
The necessity of derivatization introduces an additional, time-consuming step into the workflow that must be carefully controlled, as many derivatizing agents are sensitive to moisture, requiring an anhydrous environment for optimal reaction efficiency.[8]
Experimental Protocol: GC-MS Analysis via Silylation
This protocol outlines a self-validating system for the quantification of this compound using BSTFA derivatization.
1. Sample Preparation (e.g., from Plasma):
- To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the bulk matrix. An LLE with a solvent like methyl tert-butyl ether (MTBE) under acidic conditions (to protonate the carboxylic acid) is common.
- Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 30-40°C. Ensuring the sample is completely dry is critical to prevent hydrolysis of the silylating reagent.[8]
2. Derivatization:
- Reconstitute the dried extract in 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).[3]
- Add 50 µL of BSTFA (with 1% TMCS as a catalyst).
- Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[3]
- Cool the vial to room temperature before injection.
3. GC-MS Instrumental Analysis:
- GC System: Agilent 6890N or equivalent.[9]
- Injector: Splitless mode at 280°C.[9]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[9]
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.[9]
- MS System: Single quadrupole mass spectrometer (e.g., Agilent 5973).[9]
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the TMS-derivatized analyte. A full scan can be used for qualitative confirmation.
GC-MS Workflow Visualization
Caption: Workflow for GC-MS analysis of this compound.
LC-MS/MS for this compound: High-Throughput and High-Sensitivity
Liquid chromatography is inherently well-suited for polar, non-volatile compounds, which would suggest it is an ideal technique for direct analysis of carboxylic acids. While direct analysis is possible, it often suffers from poor retention on traditional reversed-phase (RP) columns.[10] Therefore, derivatization is also frequently employed in LC-MS to enhance retention and improve ionization efficiency, leading to superior sensitivity.[11][12]
The Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows the instrument to isolate a specific precursor ion (the molecular ion of the analyte) and monitor for a specific product ion generated through fragmentation. This process virtually eliminates matrix interference, providing exceptional specificity and low detection limits. For short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is a common strategy to create a derivative that is easily retained on a C18 column and ionizes efficiently.[12][13]
Experimental Protocol: LC-MS/MS Analysis via 3-NPH Derivatization
This protocol provides a robust framework for the sensitive quantification of this compound using an LC-MS/MS platform.
1. Sample Preparation (e.g., from Serum):
- To 50 µL of serum, add an internal standard.
- Precipitate proteins by adding 100 µL of cold isopropanol or acetonitrile.[13]
- Vortex and centrifuge (e.g., 13,000 RPM for 5 min).[13]
- Transfer the supernatant to a new vial for derivatization.[13]
2. Derivatization:
- To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[13]
- Add 50 µL of 7% pyridine in methanol to catalyze the reaction.[13]
- Incubate at 37-40°C for 30 minutes.[13]
- Dilute the final solution with a water/formic acid mixture before injection.[13]
3. LC-MS/MS Instrumental Analysis:
- LC System: Dionex 3000 UltiMate or equivalent.[13]
- Column: Reversed-phase C18 column (e.g., Restek Raptor C18, 2.7 µm, 2.1x100 mm).[13]
- Mobile Phase A: Water + 0.1% Formic Acid.[13]
- Mobile Phase B: Acetonitrile.[13]
- Gradient: A suitable gradient starting with high aqueous phase to retain the derivatized analyte, ramping to high organic phase to elute it.
- Flow Rate: 400 µL/min.[13]
- MS System: Tandem quadrupole mass spectrometer (e.g., AB Sciex 3200 QTRAP).[13]
- Ionization: Electrospray Ionization (ESI) in negative mode.[13]
- Source Temp: 400°C.[13]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for the 3-NPH derivative of this compound would be determined during method development. The 3-NPH derivatives commonly yield a prominent product ion at m/z 137.[13]
LC-MS/MS Workflow Visualization
Caption: Workflow for LC-MS/MS analysis of this compound.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including desired sensitivity, sample throughput, available equipment, and the complexity of the sample matrix.
| Feature | GC-MS | LC-MS/MS | Rationale & Insights |
| Derivatization | Mandatory | Optional, but recommended for high sensitivity | GC-MS cannot effectively analyze free carboxylic acids.[3] LC-MS/MS can analyze them directly, but derivatization greatly improves retention, ionization, and sensitivity.[12][13] |
| Sample Throughput | Lower | Higher | The derivatization for GC-MS often involves lengthy heating and dry-down steps.[3][8] LC-MS/MS sample preparation, even with derivatization, is often faster and more amenable to 96-well plate formats.[14] |
| Sensitivity (LOQ) | Good to Excellent | Excellent to Superior | While GC-MS is a sensitive technique, the specificity of MRM on a tandem mass spectrometer often allows LC-MS/MS to achieve lower limits of quantification, especially in complex matrices.[2] |
| Selectivity | Good | Superior | The selectivity in GC-MS is based on chromatographic retention time and mass-to-charge ratio. LC-MS/MS adds another dimension of selectivity by monitoring a specific fragmentation pathway (precursor → product), significantly reducing background noise. |
| Robustness & Issues | - Derivatization variability- Requires anhydrous conditions- System contamination from complex samples[8] | - Matrix effects (ion suppression/enhancement)- Poor retention of underivatized acids- Higher initial instrument cost | Each technique has its own challenges. Incomplete or inconsistent derivatization can be a major source of error in GC-MS. Ion suppression in the ESI source is a key consideration for LC-MS/MS method development. |
| Analysis Time | Longer | Shorter | Modern UHPLC systems can achieve separation in a fraction of the time required for a typical GC run, often under 10 minutes compared to 20-30 minutes for GC.[11] |
Narrative Synthesis
GC-MS is a robust and reliable method for the analysis of this compound, provided that the mandatory derivatization step is meticulously controlled.[2][11] It offers high chromatographic resolution and is a well-established technique in many laboratories. However, the sample preparation is time-consuming and sensitive to environmental moisture, which can limit throughput and introduce variability.[8][11]
Conversely, LC-MS/MS has emerged as a more sensitive and efficient method for metabolite detection.[11] Its primary advantage lies in higher throughput, driven by faster sample preparation and shorter chromatographic run times. The unparalleled selectivity of tandem mass spectrometry using MRM often translates to lower detection limits and more reliable quantification in complex biological matrices. While direct analysis is possible, employing a derivatization strategy (like with 3-NPH) leverages the full potential of the technique, making it the preferred choice for studies requiring high sensitivity and the analysis of large sample cohorts.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound. The optimal choice is dictated by the specific analytical objective.
-
Choose GC-MS when:
-
An LC-MS/MS system is not available.
-
The number of samples is relatively small, and high throughput is not a primary concern.
-
The primary goal is reliable, routine analysis where a well-established and robust derivatization protocol can be consistently applied.
-
-
Choose LC-MS/MS when:
-
High sensitivity (low limits of quantification) is required.
-
High sample throughput is a priority, such as in clinical or metabolomics studies.
-
The sample matrix is particularly complex, and the superior selectivity of MRM is needed to ensure accurate results.
-
Ultimately, the development and validation of any bioanalytical method must demonstrate its suitability for the intended purpose, adhering to guidelines on linearity, precision, accuracy, and stability.[15][16] By understanding the fundamental principles and practical workflows of both GC-MS and LC-MS/MS, researchers can confidently select and implement the most appropriate technique for their scientific inquiry.
References
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]
-
3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960. PubChem. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. PubMed Central. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
(PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]
-
SAMPLE PREPARATION. Phenomenex. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Link]
-
Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]
-
Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Organic acids and alcohols quantification by HPLC/RID in sugarcane vinasse: analytical method validation and matrix effect assessment. ResearchGate. [Link]
-
Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. ScienceDirect. [Link]
-
Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps. UNIPI. [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 12. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 13. air.unimi.it [air.unimi.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 2,5,5-Trimethylhexanoic Acid as an Internal Standard in Chromatographic Assays
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of 2,5,5-trimethylhexanoic acid as an internal standard (IS) for quantitative analytical methods, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis of short-chain fatty acids (SCFAs) and other volatile fatty acids (VFAs). While direct, published validation data for this specific compound as an internal standard is scarce, this guide will establish its theoretical suitability based on its physicochemical properties and compare it to commonly employed internal standards. Furthermore, a comprehensive, step-by-step validation protocol is provided to serve as a practical template for its implementation in a laboratory setting.
The Imperative for a Robust Internal Standard in Quantitative Analysis
In the landscape of analytical chemistry, particularly within regulated environments such as drug development, the accuracy and precision of quantitative data are paramount. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without interfering with the analyte itself. The choice and proper validation of an internal standard are therefore critical for the integrity of the analytical method.
Introducing this compound: A Candidate for an Internal Standard
This compound (TMHA), a nine-carbon branched-chain fatty acid, presents several characteristics that make it a promising candidate as an internal standard for the analysis of smaller fatty acids.
Physicochemical Properties of Trimethylhexanoic Acid Isomers
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Boiling Point | 253.4 °C at 760 mmHg (for 3,5,5-isomer) | |
| Density | 0.919 g/cm³ (for 3,5,5-isomer) | |
| LogP | ~3.25 (for 3,5,5-isomer) |
Its higher molecular weight and boiling point compared to typical C2-C6 SCFAs suggest it will elute later in a standard GC run, minimizing the risk of co-elution with the analytes of interest. Its carboxylic acid functional group ensures similar derivatization chemistry and extraction properties to the target analytes.
A Comparative Analysis: 2,5,5-TMHA vs. Established Internal Standards
The suitability of 2,5,5-TMHA as an internal standard can be benchmarked against commonly used standards in SCFA/VFA analysis, such as deuterated analogues and other structural analogues.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Potential Suitability of 2,5,5-TMHA |
| Stable Isotope-Labeled (SIL) IS | Acetic acid-d4, Propionic acid-d6, Butyric acid-d7 | Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[2] | Can be expensive and not always commercially available for all analytes. Potential for isotopic crosstalk. | 2,5,5-TMHA is a cost-effective alternative when a SIL-IS is not feasible. It will not co-elute, which can be an advantage in preventing spectral interference. |
| Structural Analogue IS | 2-Ethylbutyric acid | More affordable than SIL-IS. Chemically similar to the analytes.[3][4][5] | May not perfectly mimic the analyte's behavior in all matrices. Requires careful validation to ensure it tracks the analyte's recovery and response. | 2,5,5-TMHA, as a larger structural analogue, would likely have different retention times, which is beneficial for chromatographic separation. Its branched structure can also provide a unique mass spectral signature. |
The Validation Workflow: A Step-by-Step Protocol
A comprehensive validation of 2,5,5-TMHA as an internal standard must be performed to ensure the analytical method is fit for its intended purpose.[6] The following protocol outlines the key experiments based on international guidelines.
Caption: A generalized workflow for the validation of an analytical method using an internal standard.
Experimental Protocols
1. Specificity and Selectivity
-
Objective: To demonstrate that 2,5,5-TMHA does not interfere with the detection of the analytes and that endogenous components in the matrix do not interfere with the internal standard.
-
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, fecal extract) without the addition of analytes or IS to check for interfering peaks at the retention times of the analytes and 2,5,5-TMHA.
-
Analyze the same blank matrices spiked only with 2,5,5-TMHA to confirm its retention time and absence of interference with analyte channels.
-
Analyze the blank matrices spiked with the analytes at the lower limit of quantification (LLOQ) without the IS to ensure no matrix components interfere with the analytes.
-
-
Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for the analytes and less than 5% for the internal standard.
2. Linearity
-
Objective: To establish the relationship between the concentration of the analytes and the detector response over a defined range.
-
Protocol:
-
Prepare a series of calibration standards (at least 6-8 non-zero concentrations) by spiking the blank matrix with known concentrations of the analytes.
-
Add a constant concentration of 2,5,5-TMHA to each calibration standard.
-
Analyze the standards and plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[7]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single run (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Calculate the concentration of each QC sample using the calibration curve from each run.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
4. Recovery and Matrix Effect
-
Objective: To assess the extraction efficiency of the method for both the analytes and the internal standard, and to evaluate the effect of the matrix on the ionization of the analytes and IS.
-
Protocol:
-
Recovery: Compare the peak areas of analytes and IS from extracted samples to the peak areas of post-extraction spiked samples at three QC levels (low, medium, high).
-
Matrix Effect: Compare the peak areas of post-extraction spiked samples to the peak areas of neat standard solutions at the same concentrations.
-
-
Acceptance Criteria:
-
Recovery: The recovery of the analytes and the IS should be consistent and reproducible.
-
Matrix Effect: The CV of the IS-normalized matrix factor should be ≤ 15%.
-
5. Stability
-
Objective: To evaluate the stability of the analytes and 2,5,5-TMHA in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration representative of the sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Analyze processed QC samples kept in the autosampler for a specified duration.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Predicted Mass Spectral Fragmentation of this compound
For a GC-MS application, understanding the fragmentation pattern of the internal standard is crucial for selecting appropriate ions for quantification in selected ion monitoring (SIM) mode. Based on the principles of mass spectrometry of branched-chain fatty acids, the electron ionization (EI) mass spectrum of 2,5,5-TMHA is expected to exhibit characteristic fragments.[8][9][10]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The presence of the tert-butyl group at the C5 position is likely to lead to a prominent peak at m/z 57, corresponding to the stable tert-butyl cation. Cleavage adjacent to the carbonyl group could result in the loss of the carboxylic acid group (a fragment at m/z 113). The McLafferty rearrangement is also possible, which would lead to a characteristic fragment. The most stable and abundant fragment ions would be selected for quantification to ensure sensitivity and selectivity.
Conclusion
While this compound is not yet an established internal standard with a wealth of published validation data, its physicochemical properties make it a theoretically sound candidate for the quantitative analysis of short-chain fatty acids by GC-MS. Its branched structure offers a distinct chromatographic and mass spectrometric profile, which is advantageous for an internal standard. By following the comprehensive validation protocol outlined in this guide, researchers can rigorously assess its performance and, if successful, implement it as a reliable and cost-effective internal standard in their analytical methods. The key to its successful implementation lies in the meticulous execution of these validation experiments to provide the necessary scientific evidence of its suitability for the intended application.
References
-
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Application News No. M273A. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Determination of Volatile Fatty Acids (in Rumen Fluid). Retrieved from [Link]
-
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 55(8), 1798–1807. [Link]
-
Gunn, J. L., et al. (2021). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Journal of Animal Science, 99(3), skab055. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]
-
Han, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 173. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Retrieved from [Link]
-
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
Naicker, P., et al. (2020). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education, 97(11), 4196-4201. [Link]
-
Tangerman, A. (2015). Critical analysis of methods for the measurement of volatile fatty acids. ResearchGate. Retrieved from [Link]
-
Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 29(6), 815–833. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58788097, 2,3,5-Trimethylhexanoic acid. Retrieved from [Link]
-
BfArM. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Al-Salami, H., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Metabolomics, 17(8), 73. [Link]
-
Eastern Michigan University. (n.d.). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Ataman Kimya. (n.d.). ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). Retrieved from [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndsu.edu [ndsu.edu]
- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bfarm.de [bfarm.de]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5,5-Trimethylhexanoic Acid
For researchers, scientists, and professionals in drug development, the robust quantification of novel chemical entities is the bedrock of confident decision-making. This guide provides an in-depth technical comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 2,5,5-trimethylhexanoic acid. Beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a branched-chain carboxylic acid with a molecular weight of 158.24 g/mol .[1] Its physicochemical properties, such as a predicted pKa of approximately 4.8 and a relatively high LogP, indicate a lipophilic nature and potential for volatility upon derivatization. These characteristics are pivotal in the selection and optimization of an appropriate analytical method.
In the landscape of pharmaceutical development, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed throughout the lifecycle of a drug candidate. In such instances, a cross-validation of analytical methods is not merely a suggestion but a regulatory expectation. As outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, cross-validation is essential to demonstrate that different methods or laboratories can produce comparable and reliable data.[2][3][4] This ensures the continuity and integrity of data supporting pharmacokinetic, toxicokinetic, and clinical studies.
This guide will compare a derivatization-based GC-MS method and a direct analysis LC-MS/MS method for this compound, culminating in a comprehensive cross-validation protocol.
Physicochemical Properties of this compound and its Isomers
| Property | Value (for 3,5,5-trimethylhexanoic acid) | Reference | Relevance to Analytical Method Development |
| Molecular Formula | C9H18O2 | [5] | Identical for this compound. |
| Molecular Weight | 158.24 g/mol | [1][5] | Essential for mass spectrometry settings. |
| Boiling Point | 253.4 °C at 760 mmHg | Indicates that derivatization is necessary for GC analysis to ensure sufficient volatility. | |
| Water Solubility | 700 mg/L at 20°C | [6] | Influences the choice of sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction). |
| LogP | 3.2 at 25°C | [6] | Suggests good solubility in organic solvents, aiding in extraction from aqueous biological matrices. |
| pKa | ~4.80 (Predicted) | [6] | Critical for optimizing sample extraction and LC mobile phase pH to ensure the analyte is in the desired ionic state. |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS has traditionally been a robust technique for the analysis of fatty acids due to its high chromatographic resolution.[7] However, the inherent low volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.[8] For this compound, we will employ a silylation reaction to form a trimethylsilyl (TMS) ester.
Rationale for Derivatization
The presence of a carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic peak shape.[8] Conversion to a TMS ester replaces the active proton on the carboxylic acid with a non-polar TMS group, which disrupts hydrogen bonding, increases volatility, and improves thermal stability, making the analyte amenable to GC analysis.
Experimental Protocol: GC-MS
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. d. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. e. Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization. f. Cool to room temperature before injection.
2. GC-MS Parameters
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-ester of this compound and its internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis
LC-MS/MS offers the significant advantage of potentially analyzing carboxylic acids without the need for derivatization, thereby simplifying sample preparation and reducing the risk of analytical variability introduced by the derivatization step.[9][10]
Rationale for Direct Analysis
By carefully selecting the mobile phase composition and pH, the ionization of this compound can be controlled to achieve good retention on a suitable reversed-phase column and efficient ionization by electrospray ionization (ESI). This approach is often faster and can be more amenable to high-throughput analysis.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion for both the analyte and the internal standard.
Cross-Validation Protocol
The cross-validation of the GC-MS and LC-MS/MS methods will be conducted in accordance with the principles outlined in the ICH M10 guideline.[2] The objective is to demonstrate that the two methods provide comparable results for the quantification of this compound in a biological matrix.
Experimental Design
-
Preparation of Quality Control (QC) Samples: A single batch of plasma will be spiked with this compound at three concentration levels: low, medium, and high.
-
Analysis: A minimum of six replicates of each QC level will be analyzed by both the GC-MS and LC-MS/MS methods.
-
Data Evaluation: The mean concentration and precision (%CV) for each QC level will be calculated for each method. The percentage difference between the mean concentrations obtained by the two methods will be determined.
Acceptance Criteria
The acceptance criteria for the cross-validation should be pre-defined in a validation plan. A common approach is as follows:
-
The mean concentration of at least two-thirds of the QC samples from one method should be within ±20% of the mean concentration determined by the other method.
-
The precision (%CV) for each set of QC samples should not exceed 15%.
Hypothetical Cross-Validation Data
| QC Level | GC-MS Mean Conc. (ng/mL) | GC-MS %CV | LC-MS/MS Mean Conc. (ng/mL) | LC-MS/MS %CV | % Difference |
| Low QC (10 ng/mL) | 9.8 | 5.2 | 10.5 | 4.8 | -6.7% |
| Mid QC (100 ng/mL) | 102.1 | 3.5 | 98.7 | 3.9 | +3.4% |
| High QC (500 ng/mL) | 495.3 | 2.8 | 508.9 | 3.1 | -2.7% |
In this hypothetical dataset, the percentage difference for all QC levels is well within the ±20% acceptance criterion, and the precision of both methods is excellent. Therefore, the two methods would be considered cross-validated.
Workflow Diagrams
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion and Recommendations
Both GC-MS with derivatization and direct analysis by LC-MS/MS are viable and robust methods for the quantification of this compound in biological matrices.
-
GC-MS is a highly sensitive and specific method, particularly suitable for targeted analysis. The primary drawback is the need for a derivatization step, which adds time and potential variability to the sample preparation process.
-
LC-MS/MS offers a simpler and faster sample preparation workflow, making it well-suited for high-throughput applications. While direct analysis is often successful, for some analytes, sensitivity may be lower compared to a derivatization-based approach.
The choice between these two powerful techniques should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the chosen method, a thorough validation and, when necessary, cross-validation are paramount to ensuring the generation of high-quality, reliable data that can withstand regulatory scrutiny.
References
-
Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma | Journal of Applied Bioanalysis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed. (2025, October 11). Retrieved January 26, 2026, from [Link]
-
GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed. (2022, May 8). Retrieved January 26, 2026, from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022, July 25). Retrieved January 26, 2026, from [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. (n.d.). Retrieved January 26, 2026, from [Link]
-
3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID) | - atamankimya.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples | LCGC International. (2023, July 20). Retrieved January 26, 2026, from [Link]
-
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (n.d.). Retrieved January 26, 2026, from [Link]
-
Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
2,2,5-Trimethylhexanoic acid | C9H18O2 | CID 15564210 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]
-
Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cross-validation of bioanalytical methods between laboratories - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. 2,2,5-Trimethylhexanoic acid | C9H18O2 | CID 15564210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
A Senior Application Scientist's Guide to Derivatization of 2,5,5-Trimethylhexanoic Acid for Accurate and Precise Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,5,5-trimethylhexanoic acid, a sterically hindered carboxylic acid, selecting the appropriate derivatization method is paramount to achieving accurate and precise results. The inherent polarity and low volatility of this branched-chain fatty acid necessitate chemical modification prior to gas chromatography-mass spectrometry (GC-MS) analysis to ensure optimal chromatographic performance and detection sensitivity.[1] This guide provides an in-depth, objective comparison of common derivatization strategies, supported by experimental insights and data to inform your method development.
The Analytical Challenge: Steric Hindrance in this compound
The bulky tert-butyl group adjacent to the carboxylic acid moiety in this compound presents a significant steric hindrance. This structural feature can impede the derivatization reaction, leading to incomplete conversion and, consequently, inaccurate quantification. Therefore, the choice of derivatization reagent and reaction conditions must be carefully considered to overcome this steric barrier and ensure a complete and reproducible reaction.
Comparative Analysis of Leading Derivatization Methodologies
This guide will explore three widely used derivatization techniques for carboxylic acids: silylation, alkylation via alkyl chloroformates, and derivatization with pentafluorobenzyl bromide (PFBBr). Each method will be evaluated based on its reaction mechanism, experimental protocol, and performance in terms of accuracy and precision.
Silylation: The Workhorse of Derivatization
Silylation involves the replacement of the acidic proton of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[1] This method effectively reduces the polarity and increases the volatility of the analyte.[2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
Mechanism of Action: Silylation proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The reaction is often catalyzed by the addition of a small amount of a catalyst like trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent.
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization of the sterically hindered carboxylic acid.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Performance Insights:
While silylation is a robust and widely used technique, achieving complete derivatization of sterically hindered carboxylic acids like this compound can be challenging. Studies comparing different silylating agents have shown that for sterically hindered compounds, BSTFA may be more effective than more reactive but bulkier reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which can yield lower analytical responses.[3][4] To ensure complete reaction, optimizing reaction temperature and time is critical. Incomplete derivatization can lead to peak tailing and underestimation of the analyte concentration.[1]
Workflow for Silylation Derivatization
Caption: Silylation workflow with BSTFA.
Alkylation with Alkyl Chloroformates: A Rapid and Versatile Approach
Alkylation with reagents like methyl or ethyl chloroformate offers a fast and efficient alternative to silylation. A key advantage is that this reaction can often be performed in an aqueous medium, which simplifies sample preparation.[5]
Mechanism of Action: The reaction proceeds through the formation of a mixed anhydride intermediate, which is then nucleophilically attacked by an alcohol (present in the reaction mixture) to form the corresponding ester. Pyridine is often used as a catalyst to neutralize the HCl byproduct.
Experimental Protocol: Alkylation with Ethyl Chloroformate (ECF)
-
Sample Preparation: The sample containing this compound can be in an aqueous or organic solvent.
-
Reagent Addition: To the sample, add a solution of ethanol and pyridine, followed by the addition of ethyl chloroformate.
-
Reaction: The reaction is typically rapid and can be completed at room temperature within a few minutes.
-
Extraction: The formed ethyl ester derivative is then extracted into an organic solvent (e.g., hexane or chloroform).
-
Analysis: The organic extract is dried over sodium sulfate and is then ready for GC-MS analysis.
Performance Insights:
Alkylation with chloroformates is known for its speed and convenience.[5] A comparative study on amino acids showed that ethyl chloroformate derivatization could significantly reduce sample preparation time compared to silylation.[5] However, the study also noted that for some analytes, the recovery was lower with the ECF method. For sterically hindered acids, the efficiency of the initial mixed anhydride formation is crucial for complete derivatization.
Workflow for Alkyl Chloroformate Derivatization
Caption: Alkylation workflow with ECF.
Pentafluorobenzyl Bromide (PFBBr) Derivatization: For High Sensitivity
PFBBr is a versatile derivatizing agent that reacts with carboxylic acids to form pentafluorobenzyl esters.[6] These derivatives are highly responsive to electron capture detection (ECD) and are also suitable for negative chemical ionization (NCI) GC-MS, enabling very low detection limits.
Mechanism of Action: The reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide ion from PFBBr. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid.
Experimental Protocol: Derivatization with PFBBr
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent.
-
Reagent Addition: A solution of PFBBr in a solvent like acetone and a base (e.g., potassium carbonate or diisopropylethylamine) are added to the sample.
-
Reaction: The mixture is heated, typically at 60-80°C, for about an hour to ensure complete derivatization.
-
Work-up and Extraction: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., hexane). The organic layer containing the PFB ester is collected.
-
Analysis: The organic extract is concentrated and ready for GC-MS analysis.
Performance Insights:
The primary advantage of PFBBr derivatization is the significant enhancement in sensitivity. The electron-capturing properties of the pentafluorobenzyl group make this method ideal for trace-level analysis. The derivatives are also generally stable. However, the derivatization procedure is more involved than silylation or alkylation with chloroformates, requiring a work-up and extraction step.
Workflow for PFBBr Derivatization
Caption: PFBBr derivatization workflow.
Quantitative Performance Comparison
While direct comparative data for this compound is limited, we can extrapolate from studies on other carboxylic acids to provide a qualitative and semi-quantitative comparison.
| Derivatization Method | Reagent(s) | Accuracy (Recovery) | Precision (RSD) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA, MSTFA | Generally good, but can be lower for sterically hindered compounds if not optimized. | Good, typically <15% RSD. | Well-established, versatile, clean reaction byproducts. | Moisture sensitive, may require heating and optimization for hindered analytes. |
| Alkylation | Alkyl Chloroformates (e.g., ECF) | Can be variable; some studies report lower recovery compared to silylation for certain analytes.[5] | Good, often with RSDs <10%.[5] | Rapid, can be performed in aqueous media, cost-effective. | Can have lower recovery for some compounds, requires extraction. |
| PFBBr Derivatization | PFBBr | Generally high recovery. | Excellent, with low RSDs. | High sensitivity (ECD, NCI-MS), stable derivatives. | More complex and time-consuming procedure with work-up steps. |
Conclusion and Recommendations
The optimal derivatization method for this compound depends on the specific requirements of the analysis.
-
For routine analysis where high sensitivity is not the primary concern, silylation with BSTFA is a reliable choice. However, careful optimization of the reaction conditions is necessary to ensure complete derivatization of this sterically hindered analyte.
-
When high sample throughput is a priority, alkylation with an alkyl chloroformate is an attractive option due to its speed and simplicity. It is advisable to validate the recovery for this compound to ensure quantitative accuracy.
-
For trace-level quantification where maximum sensitivity is required, PFBBr derivatization is the method of choice. The enhanced response in ECD or NCI-MS can provide the necessary low limits of detection.
Ultimately, the most suitable method should be determined through in-house validation, assessing accuracy, precision, and the practicalities of the workflow for your specific application. This guide provides the foundational knowledge and comparative insights to streamline your method development process for the accurate and precise analysis of this compound.
References
Sources
Safety Operating Guide
Navigating the Safe Handling of 2,5,5-Trimethylhexanoic Acid: A Comprehensive Guide to Personal Protective Equipment
For Immediate Implementation: A Senior Application Scientist's Procedural Blueprint for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, the imperative of safety cannot be overstated. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling 2,5,5-trimethylhexanoic acid. As a Senior Application Scientist, my objective is to move beyond mere checklists and instill a deep, causal understanding of why specific protective measures are critical. This self-validating system of protocols is designed to build your confidence and ensure a secure laboratory environment.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound, a carboxylic acid, presents several potential hazards that necessitate a robust PPE strategy. Direct contact can lead to significant skin and eye irritation, and inhalation of its vapors may cause respiratory tract irritation. Ingestion can result in gastrointestinal distress.[1] Therefore, a multi-faceted approach to PPE is essential to create a reliable barrier against these risks.
The Core Ensemble: Your First Line of Defense
A foundational PPE ensemble is mandatory for any procedure involving this compound. This baseline level of protection mitigates the risk of accidental exposure through splashes or incidental contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes from all angles. |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to organic acids. The choice depends on the duration of exposure and the need for dexterity. |
| Protective Clothing | Laboratory Coat | A standard lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and splashes. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
A Deeper Dive: Selecting the Right PPE for the Task
Beyond the basic ensemble, the specific task at hand will dictate the required level of protection. The following workflow provides a logical pathway for selecting appropriate PPE based on the nature of your work with this compound.
Caption: PPE selection workflow for handling this compound.
Hand Protection: A Critical Choice
The selection of appropriate gloves is paramount. While the term "protective gloves" is often used, a more nuanced understanding is necessary for robust protection. For handling this compound, both neoprene and nitrile gloves are suitable choices, each with specific advantages.[1][2]
-
Neoprene gloves offer excellent resistance to a broad range of chemicals, including organic acids.[1][2][3] They are a reliable choice for prolonged or immersive contact.
-
Nitrile gloves provide good protection against acids and are a common choice for general laboratory work.[2][4] They also offer a clear indication of tearing or punctures, which is a significant safety feature.[4]
Expert Insight: The thickness of the glove material is directly proportional to its chemical resistance.[1] Thicker gloves, however, can impair dexterity. For tasks requiring fine motor skills, a thinner nitrile glove may be appropriate, with the understanding that it should be changed immediately upon any sign of contamination. For tasks involving larger volumes or a higher risk of splashing, a more substantial neoprene glove is the preferred option. Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[5]
Respiratory Protection: When is it Necessary?
Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is not typically required.[6] However, certain situations warrant the use of a respirator:
-
Inadequate Ventilation: If you are working in an area with poor ventilation where vapors may accumulate.
-
Aerosol Generation: Any procedure that may generate aerosols of this compound.
-
Heating: Heating the acid will increase its vapor pressure, necessitating respiratory protection.
-
Large Quantities: When handling large volumes of the acid outside of a fume hood.
In these instances, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7][8][9] For situations where both vapors and particulates may be present, a combination OV/P95 cartridge should be used.[10]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. Follow these step-by-step procedures to ensure your safety.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Protective Clothing: Don your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your selected gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: A Contamination-Aware Approach
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.
-
Protective Clothing: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your goggles by handling the strap.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly after removing all PPE.
Disposal: A Responsible Conclusion
Proper disposal of contaminated PPE is a critical final step to prevent secondary exposure.
-
Gloves and other disposable PPE: Place in a designated hazardous waste container.[11]
-
Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's policies.[11]
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.[12]
By adhering to these detailed protocols and understanding the rationale behind each step, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
-
Material Safety Data Sheet - 3,5,5-Trimethylhexanoic acid, 95%(gc). (n.d.). Retrieved from [Link]
-
Glove Selection Guide. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). U.S. Department of Labor - Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Personal Protective Equipment Standard 29 CFR 1910.132. (n.d.). U.S. Department of Labor - Occupational Safety and Health Administration. Retrieved from [Link]
-
SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid. (2017, November 5). Chem Service. Retrieved from [Link]
-
3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]
-
Which are the best gloves for chemical environments? (2025, June 26). AIBON SAFETY. Retrieved from [Link]
-
Personal Protective Equipment Subpart I 29 CFR 1910.132. (n.d.). U.S. Department of Labor - Occupational Safety and Health Administration. Retrieved from [Link]
-
SAFETY DATA SHEET. (2017, November 5). Chem Service. Retrieved from [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention - NIOSH. Retrieved from [Link]
-
Respirator Selection. (n.d.). 3M. Retrieved from [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE). (n.d.). Creative Safety Supply. Retrieved from [Link]
-
Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from [Link]
-
Glove Selection Guide. (2021, October). University of British Columbia - Safety & Risk Services. Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. aibonsafety.com [aibonsafety.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. 3m.com [3m.com]
- 9. pksafety.com [pksafety.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
